molecular formula C14H19BrO2 B13190953 2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane

2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane

Cat. No.: B13190953
M. Wt: 299.20 g/mol
InChI Key: COBWOUQRADXRON-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane is an organic compound with the molecular formula C14H19BrO2 and a molecular weight of 299.20 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane typically involves the reaction of benzyloxyethanol with a brominating agent under controlled conditions. One common method involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agent . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify existing structures . The benzyloxy group can also participate in electron transfer processes, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane is unique due to the presence of both the benzyloxy and bromomethyl groups, which confer distinct reactivity patterns. The oxolane ring adds further complexity and versatility to its chemical behavior, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C14H19BrO2

Molecular Weight

299.20 g/mol

IUPAC Name

2-(bromomethyl)-2-(2-phenylmethoxyethyl)oxolane

InChI

InChI=1S/C14H19BrO2/c15-12-14(7-4-9-17-14)8-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2

InChI Key

COBWOUQRADXRON-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)(CCOCC2=CC=CC=C2)CBr

Origin of Product

United States

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